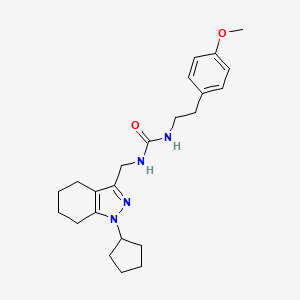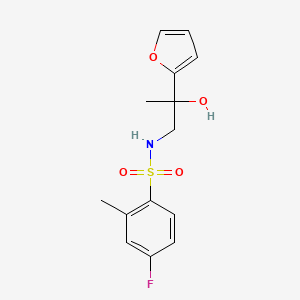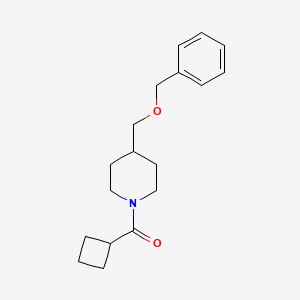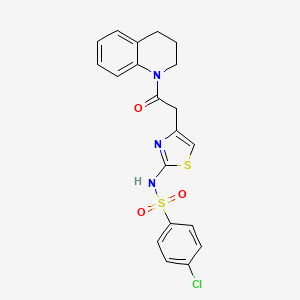
5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which serves as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles. This process involves polymer-supported o-phenylenediamines leading to the creation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).
Molecular Structure Analysis
For compounds with a similar structural motif, single crystal X-ray diffraction studies reveal crystallization in specific systems and confirm molecular ion peaks through gas chromatographic mass spectrometry (GC-MS). Fourier Transform Infrared (FT-IR) spectra confirm the presence of functional groups, indicating the molecular structure (Prabukanthan et al., 2020).
Chemical Reactions and Properties
The introduction of functional groups and subsequent reactions, such as nucleophilic substitution and cyclization, are pivotal. For example, the reaction of phenylenediamine to give exclusively mono-substituted products indicates the specificity of reactions leading to the desired products with minimal by-products (Sparke et al., 2010).
Physical Properties Analysis
Differential Scanning Calorimetry (DSC) and thermal analysis can be used to determine the melting points and the thermal stability of compounds. For example, crystals of similar compounds have been found to be stable up to specific temperatures, providing insight into their physical stability under various conditions (Unsalan et al., 2020).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including their reactivity and interactions, can be assessed through spectroscopic methods and theoretical calculations. Studies on the vibrational frequencies, electron affinity, and electronegativity descriptors derived from frontier molecular orbitals provide comprehensive insights into the chemical behavior of these compounds. Molecular electrostatic potential (MEP) surfaces also aid in predicting chemical reactivity (Arjunan et al., 2011).
Scientific Research Applications
Synthesis and Drug Design
Compounds with structural similarities to 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide have been extensively studied for their potential in drug design and synthesis. For instance, derivatives of 4-thiazolidinone, a core structure related to benzothiazoles, have shown significant anticonvulsant activity and were evaluated for their benzodiazepine receptor agonistic properties (Faizi et al., 2017). Such studies underscore the potential of benzothiazole derivatives in synthesizing compounds with targeted biological activity, suggesting that 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide could serve as a precursor or template in developing novel therapeutic agents.
Heterocyclic Chemistry and Materials Science
The compound's structural features, including nitrobenzamide and benzothiazole moieties, are relevant in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials with novel properties. Research on 4-chloro-2-fluoro-5-nitrobenzoic acid, for instance, demonstrated its utility as a multireactive building block for constructing various heterocyclic scaffolds, highlighting the versatility of nitro-substituted benzamide derivatives in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Antibacterial Activity
Benzothiazole derivatives, akin to the structure of interest, have exhibited significant biological activities, including antibacterial properties. A study on hydroxy-substituted benzothiazole derivatives revealed potent antibacterial activity against Streptococcus pyogenes, showcasing the potential of such compounds in addressing bacterial resistance and developing new antimicrobials (Gupta, 2018).
Electrochemical Applications
The electrochemical behaviors of benzoxazole and benzothiazole compounds, including nitro-substituted derivatives, have been explored for their potential in analytical chemistry and sensor development. Studies like the one by Zeybek et al. (2009) on the electrochemical determinations of benzoxazole compounds underline the utility of such structures in developing sensitive and rapid detection methods for various analytes (Zeybek et al., 2009).
properties
IUPAC Name |
5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-7-4-5-10(19(21)22)8(6-7)13(20)18-14-17-12-9(16)2-1-3-11(12)23-14/h1-6H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPAMMBORVQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)


![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)


![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)


![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)